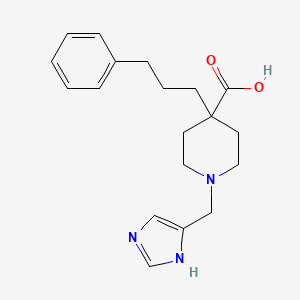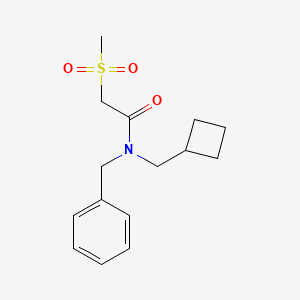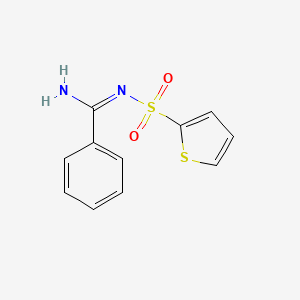
1-(1H-imidazol-5-ylmethyl)-4-(3-phenylpropyl)piperidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1H-imidazol-5-ylmethyl)-4-(3-phenylpropyl)piperidine-4-carboxylic acid is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound features a unique structure that combines an imidazole ring, a phenylpropyl group, and a piperidine carboxylic acid moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-imidazol-5-ylmethyl)-4-(3-phenylpropyl)piperidine-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia.
Attachment of the Phenylpropyl Group: The phenylpropyl group can be introduced through a Friedel-Crafts alkylation reaction, where benzene reacts with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a reductive amination reaction, where a ketone or aldehyde reacts with an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, where the piperidine ring reacts with carbon dioxide in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the above synthetic routes to achieve higher yields and purity. This may include the use of advanced catalysts, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1H-imidazol-5-ylmethyl)-4-(3-phenylpropyl)piperidine-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as hydroxide ions or amines replace functional groups on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Hydroxide ions, amines
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives
Applications De Recherche Scientifique
1-(1H-imidazol-5-ylmethyl)-4-(3-phenylpropyl)piperidine-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, and as a catalyst in chemical processes.
Mécanisme D'action
The mechanism of action of 1-(1H-imidazol-5-ylmethyl)-4-(3-phenylpropyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The phenylpropyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The piperidine carboxylic acid moiety can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
1-(1H-imidazol-5-ylmethyl)-4-(3-phenylpropyl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:
1-(1H-imidazol-5-ylmethyl)-4-(3-phenylpropyl)piperidine-4-carboxamide: This compound has a carboxamide group instead of a carboxylic acid group, which can affect its reactivity and biological activity.
1-(1H-imidazol-5-ylmethyl)-4-(3-phenylpropyl)piperidine-4-methanol: This compound has a hydroxyl group instead of a carboxylic acid group, which can influence its solubility and pharmacokinetic properties.
1-(1H-imidazol-5-ylmethyl)-4-(3-phenylpropyl)piperidine-4-nitrile: This compound has a nitrile group instead of a carboxylic acid group, which can alter its chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Propriétés
IUPAC Name |
1-(1H-imidazol-5-ylmethyl)-4-(3-phenylpropyl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c23-18(24)19(8-4-7-16-5-2-1-3-6-16)9-11-22(12-10-19)14-17-13-20-15-21-17/h1-3,5-6,13,15H,4,7-12,14H2,(H,20,21)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDWHEMYKHZOPIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CCCC2=CC=CC=C2)C(=O)O)CC3=CN=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 3-[2-amino-3-cyano-6-(3,5-dimethyl-1H-pyrazol-4-yl)pyridin-4-yl]benzoate](/img/structure/B5292357.png)
![[1-(3-fluoro-2-methoxybenzoyl)-4-(2-phenoxyethyl)piperidin-4-yl]methanol](/img/structure/B5292359.png)
![2-[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(1H-imidazol-2-ylmethyl)acetamide](/img/structure/B5292362.png)
![N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide](/img/structure/B5292365.png)
![N,2,3,5-tetramethyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5292371.png)


![7-(cyclopent-2-en-1-ylacetyl)-N-(isoxazol-3-ylmethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5292387.png)
![N-[1-(3-ethyl-5-isoxazolyl)ethyl]-2-(3-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5292395.png)
![N~2~-methyl-N~1~-[1-methyl-1-(1-naphthyl)ethyl]glycinamide](/img/structure/B5292403.png)
![2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5292411.png)
![1-(4-methyl-2-pyridinyl)-4-[2-(3-pyrrolidinyl)benzoyl]piperazine dihydrochloride](/img/structure/B5292423.png)
![(3E)-3-[2-(1-methylpyridin-4-ylidene)ethylidene]indole;hydroiodide](/img/structure/B5292427.png)
![[3-(4-benzyl-1H-pyrazol-5-yl)piperidin-1-yl]-(4-chloro-1H-pyrazol-5-yl)methanone](/img/structure/B5292432.png)
